molecular formula C18H17NO4 B7851335 (E)-2-(3-(4-ethoxyphenyl)acrylamido)benzoic acid

(E)-2-(3-(4-ethoxyphenyl)acrylamido)benzoic acid

Cat. No.: B7851335
M. Wt: 311.3 g/mol
InChI Key: KVCRMXMHXVSWTM-FMIVXFBMSA-N
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Description

(E)-2-(3-(4-ethoxyphenyl)acrylamido)benzoic acid is an organic compound that belongs to the class of amides and benzoic acids It is characterized by the presence of an ethoxyphenyl group attached to an acrylamide moiety, which is further connected to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(4-ethoxyphenyl)acrylamido)benzoic acid typically involves a multi-step process. One common method starts with the preparation of 4-ethoxybenzaldehyde, which is then subjected to a Knoevenagel condensation with malonic acid to form (E)-3-(4-ethoxyphenyl)acrylic acid. This intermediate is then reacted with 2-aminobenzoic acid under amide coupling conditions, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(4-ethoxyphenyl)acrylamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives such as 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
  • Reduced derivatives such as 2-(3-(4-ethoxyphenyl)propylamido)benzoic acid.
  • Substituted derivatives such as brominated or nitrated benzoic acid compounds.

Scientific Research Applications

(E)-2-(3-(4-ethoxyphenyl)acrylamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-(4-ethoxyphenyl)acrylamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the benzoic acid core can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-(4-methoxyphenyl)acrylamido)benzoic acid
  • (E)-2-(3-(4-chlorophenyl)acrylamido)benzoic acid
  • (E)-2-(3-(4-nitrophenyl)acrylamido)benzoic acid

Uniqueness

(E)-2-(3-(4-ethoxyphenyl)acrylamido)benzoic acid is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-23-14-10-7-13(8-11-14)9-12-17(20)19-16-6-4-3-5-15(16)18(21)22/h3-12H,2H2,1H3,(H,19,20)(H,21,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCRMXMHXVSWTM-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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